أحماض إيندور كاربوكسيليك
Indolecarboxylic acids are a class of organic compounds that exhibit unique biological and chemical properties due to the presence of both indole and carboxylic acid functional groups. These molecules are derived from indoles, which contain a benzene ring fused to an imidazole ring. When one or more hydroxyl groups on the indole structure undergo acylation with a carboxylic acid derivative, indolecarboxylic acids are formed.
These compounds have attracted significant interest in medicinal chemistry due to their potential as pharmacological agents. For instance, some indolecarboxylic acids display anti-inflammatory and antitumor activities, making them promising candidates for drug development. Additionally, they are used in the synthesis of various natural products and have applications in organic electronics.
Structurally, these compounds can be characterized by their distinct functional groups, which contribute to their diverse reactivity. In solution, indolecarboxylic acids can participate in multiple types of reactions, such as esterification, amidation, and condensation, offering a wide range of possibilities for chemical synthesis and modification.
Overall, indolecarboxylic acids represent a valuable class of compounds with potential applications across various fields, including pharmaceuticals, natural products chemistry, and materials science.

هيكل | الاسم الكيميائي | CAS | وسط |
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1H-indole-5-carboxylic acid | 1670-81-1 | C9H7NO2 |
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Tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate | 218772-62-4 | C15H16N2O2 |
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1-Boc-2-indolyldimethylsilanol | 784161-48-4 | C15H21NO3Si |
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(2R)-2,3-dihydro-1H-indole-2-carboxylic acid | 98167-06-7 | C9H9NO2 |
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benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate;hydrochloride | 159635-46-8 | C20H23ClN2O2 |
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Methyl indole-5-carboxylate | 1011-65-0 | C10H9NO2 |
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2,3-Dimethyl-1H-indole-6-carboxylic Acid | 103986-06-7 | C11H11NO2 |
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1-(Tert-Butoxycarbonyl)-2-indolinecarboxylic acid | 137088-51-8 | C14H17NO4 |
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Tert-Butyl Methyl 1h-Indole-1,2-Dicarboxylate | 163229-48-9 | C15H17NO4 |
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Diethyl 1H-indole-2,5-dicarboxylate | 127221-02-7 | C14H15NO4 |
الوثائق ذات الصلة
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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atkchemicaFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Enjia Trading Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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上海贤鼎生物科技有限公司Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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